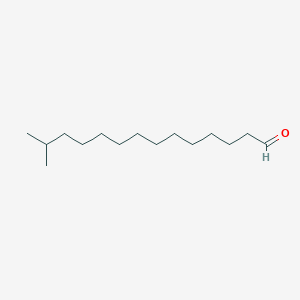
13-Methyltetradecanal
Vue d'ensemble
Description
13-methyltetradecanal is a fatty aldehyde consisting of tetradecanal substituted at position 13 by a methyl group.
Applications De Recherche Scientifique
Adipose Tissue Research : Klein, Halliday, and Pittet (1980) demonstrated that 13-MTD can be used as a structurally labeled marker to investigate the mobility of fatty acyl chains in adipose tissue in rats. This application is valuable in understanding lipid metabolism and could have implications in human clinical studies (Klein, Halliday, & Pittet, 1980).
Cancer Research : Carballeira et al. (2003) synthesized 13-MTD and tested its cytotoxicity on leukemia cell lines. They found that it exhibited cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment (Carballeira, Cruz, Orellano, & González, 2003). Additionally, Cai et al. (2013) reported that 13-MTD inhibits proliferation and induces apoptosis in T-cell lymphoma, potentially providing a new approach for treating this type of cancer (Cai, Huang, Qian, Chen, Luo, Tian, Lin, & Lin, 2013).
Neuroprotection Studies : Yu et al. (2016) investigated the neuroprotective effects of 13-MTD on cerebral ischemia/reperfusion injury. They found that 13-MTD reduced infarct volume and mitigated cerebral edema, indicating its potential in treating neurological damage (Yu, Yang, Wu, Li, Weng, Hu, & Han, 2016).
Lipid Research and Apoptosis : Wongtangtintharn et al. (2005) described how 13-MTD gets incorporated into cellular lipids of breast cancer cells and induces apoptosis through a caspase-independent pathway (Wongtangtintharn, Oku, Iwasaki, Inafuku, Toda, & Yanagita, 2005).
Molecular Biology : Macnaughtan, Kane, and Prestegard (2005) explored the use of reductive 13C-methylation of proteins as an isotope labeling strategy for NMR spectroscopy, enhancing the understanding of protein structure and dynamics (Macnaughtan, Kane, & Prestegard, 2005).
Propriétés
Numéro CAS |
75853-51-9 |
|---|---|
Nom du produit |
13-Methyltetradecanal |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
13-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
Clé InChI |
KEKMLOYOUUVRDN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC=O |
SMILES canonique |
CC(C)CCCCCCCCCCCC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

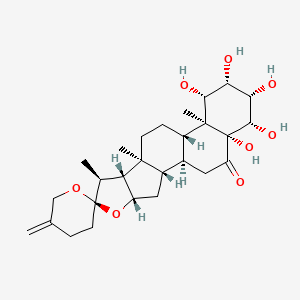

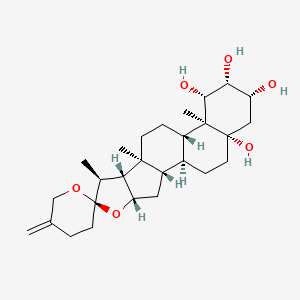
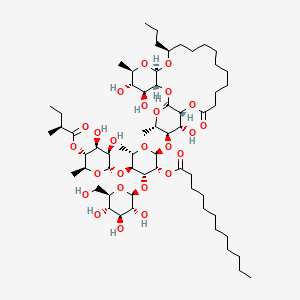
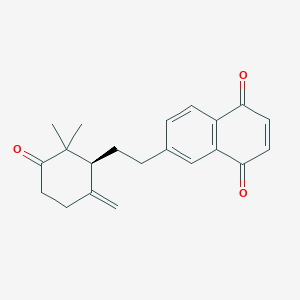
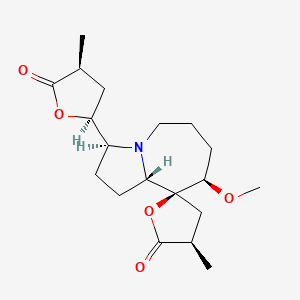
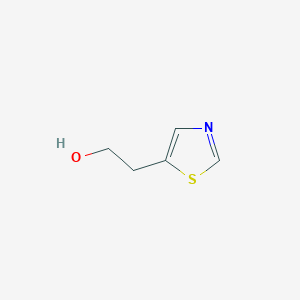
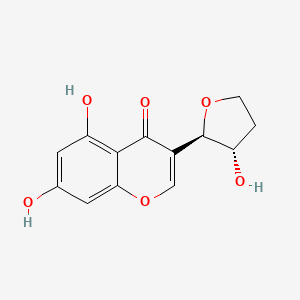
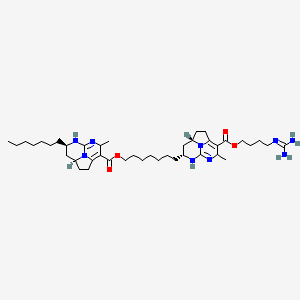




![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)